

The Discovery and Development of 10PANX: A Technical Guide

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Compound of Interest

Compound Name: 10PANX

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Introduction: Unraveling the Role of Pannexin-1 in Cellular Communication

The discovery of the peptide inhibitor **10PANX** is intrinsically linked to the growing understanding of the physiological and pathological roles of Pannexin-1 (Pannexin-1). Pannexin-1 is a protein that forms channels in the cell membrane, facilitating the release of molecules like ATP into the extracellular space. This process is a fundamental aspect of cellular communication, but its dysregulation is implicated in a variety of disease states, particularly those with an inflammatory component.

In 2006, a pivotal study by Pelegrin and Surprenant established the critical link between the ATP-gated P2X7 receptor (P2X7R), Pannexin-1, and the inflammatory cascade.^[1] They demonstrated that the activation of P2X7R leads to the opening of Pannexin-1 channels, a necessary step for the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokine interleukin-1 β (IL-1 β).^[1] To investigate this pathway, they developed a mimetic peptide strategy, designing a short peptide that mimics a sequence in an extracellular loop of the Pannexin-1 protein, with the aim of competitively inhibiting its function. This strategy gave rise to **10PANX**.

10PANX is a decapeptide with the amino acid sequence Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr (WRQAAFVDSY). It was designed to mimic a sequence in the second extracellular loop of

Panx-1, thereby blocking the channel's opening and its downstream effects.^[2] This peptide has since become a valuable research tool for elucidating the multifaceted roles of Panx-1 in conditions such as neuropathic pain, inflammatory bowel disease, and ischemic injury.^[3]

Chemical Properties of **10PANX**

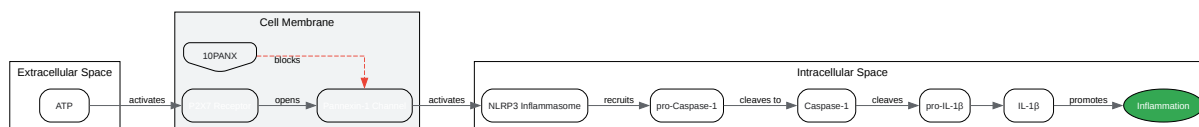
Property	Value
Sequence	H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH
Molecular Formula	C58H79N15O16
Molecular Weight	1242.37 g/mol
CAS Number	955091-53-9

Mechanism of Action: Disrupting the Inflammatory Cascade

10PANX functions as a competitive inhibitor of Panx-1 channels.^[3] By binding to the channel, it prevents the conformational changes necessary for its opening. This blockade has several key downstream consequences, primarily centered on the inhibition of inflammatory signaling pathways.

The activation of the P2X7 receptor by extracellular ATP is a key initiating event in a pro-inflammatory signaling cascade. This activation triggers the opening of Panx-1 channels, leading to a massive influx of ions and the release of ATP into the extracellular environment. This ATP can then act on neighboring cells, propagating the inflammatory signal. The opening of Panx-1 is also a critical step in the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1. Activated caspase-1 then cleaves pro-IL-1 β into its mature, active form, which is a potent pro-inflammatory cytokine.

10PANX disrupts this entire process by blocking the Panx-1 channel. This prevents the ATP release and the subsequent activation of the inflammasome, thereby reducing the production and release of IL-1 β and mitigating the inflammatory response.



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Figure 1: 10PANX blocks the P2X7R-Panx-1 signaling pathway.

Experimental Data

The efficacy of **10PANX** has been demonstrated in a variety of in vitro and in vivo experimental systems. While a specific IC₅₀ value is not consistently reported in the literature, and its inhibitory effect can exhibit a U-shaped concentration-response curve, the following tables summarize the effective concentrations and observed effects in key studies.

Table 1: In Vitro Efficacy of **10PANX**

Assay	Cell Type	10PANX Concentration	Observed Effect	Reference
Dye Uptake	HEK cells expressing P2X7R	200 μ M	Inhibition of ATP-induced ethidium bromide uptake	
ATP Release	Human Red Blood Cells	200 μ M	90.9 \pm 15.5% reduction in ATP release in response to low oxygen	ApexBio
IL-1 β Release	LPS-primed THP-1 macrophages	200 μ M	Significant inhibition of ATP-evoked IL-1 β release	
Apoptosis	Enteric glial cells	50 μ M	Significant inhibition of TcdA- and TcdB-induced apoptosis	[3]
Panx-1 Currents	Oocytes	200 μ M	Half-maximal reduction in Panx-1 channel activity	ResearchGate

Table 2: In Vivo Efficacy of **10PANX** in Neuropathic Pain Models

Animal Model	Administration Route	10PANX Dose	Observed Effect	Reference
Chronic Constriction Injury (CCI) in mice	Intrasciatic injection	100 μ M (6 μ l)	Significant increase in mechanical and thermal thresholds	[3]
Neuropathic rat model	Intrathecal injection	300 μ M	Completely abolished NMDA- and BzATP-induced mechanical hyperalgesia	
Carrageenan-induced inflammatory pain in rats	Intra-ganglionar (L5-DRG)	30, 50, 100, 500 μ M	Dose-dependent decrease of mechanical allodynia	

Table 3: In Vivo Efficacy of **10PANX** in Ischemia Models

Animal Model	Administration Route	10PANX Dose	Observed Effect	Reference
Transient middle cerebral artery occlusion (MCAO) in rats	Not specified	Not specified	Reduced infarct volume and alleviated neurological deficit	

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **10PANX**.

Dye Uptake Assay

This assay measures the permeability of the cell membrane to fluorescent dyes, which is an indicator of Panx-1 channel opening.

Materials:

- HEK293 cells stably expressing the P2X7 receptor
- Culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Ethidium bromide (EtBr) or YO-PRO-1
- ATP solution
- **10PANX** stock solution
- 96-well black, clear-bottom plates
- Fluorescence microplate reader

Procedure:

- Seed HEK293-P2X7R cells in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
- Wash the cells with PBS.
- Add a solution of EtBr (e.g., 5 μ M) in a low-divalent cation saline solution to each well.
- Add **10PANX** at the desired concentrations to the respective wells and incubate for 10-15 minutes at 37°C.
- Initiate the assay by adding ATP (e.g., 1-3 mM final concentration) to the wells.
- Immediately begin monitoring the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 518/605 nm for EtBr).

- Record fluorescence readings at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
- Data is typically expressed as the change in fluorescence over time.

ATP Release Assay

This assay quantifies the amount of ATP released from cells into the extracellular medium.

Materials:

- Cell line of interest (e.g., macrophages, red blood cells)
- Culture medium or appropriate buffer
- **10PANX** stock solution
- Stimulus for ATP release (e.g., LPS, hypotonic solution)
- ATP determination kit (e.g., luciferase-based)
- Luminometer

Procedure:

- Culture cells in a 96-well white, opaque plate.
- Pre-treat the cells with **10PANX** at various concentrations for a specified period (e.g., 30 minutes).
- Induce ATP release by adding the appropriate stimulus.
- At desired time points, collect a sample of the cell supernatant.
- Measure the ATP concentration in the supernatant using a luciferase-based ATP determination kit according to the manufacturer's instructions.
- Read the luminescence signal using a luminometer.

- Generate a standard curve with known ATP concentrations to quantify the amount of ATP released.

Whole-Cell Patch Clamp

This electrophysiological technique is used to measure the ion currents flowing through Panx-1 channels.

Materials:

- Cells expressing Panx-1 channels (e.g., *Xenopus* oocytes injected with Panx-1 cRNA, or mammalian cell lines)
- Patch clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pulling patch pipettes
- Intracellular and extracellular recording solutions
- **10PANX** stock solution

Procedure:

- Prepare patch pipettes from borosilicate glass capillaries and fill with the intracellular solution.
- Establish a whole-cell recording configuration on a cell expressing Panx-1.
- Apply a voltage protocol to elicit Panx-1 currents (e.g., voltage ramps or steps to positive potentials).
- Record the baseline Panx-1 currents.
- Perfuse the cell with the extracellular solution containing **10PANX** at the desired concentration.
- Record the Panx-1 currents in the presence of **10PANX**.

- Wash out the **10PANX** with the control extracellular solution and record the recovery of the current.
- Analyze the current amplitudes before, during, and after **10PANX** application to determine the extent of inhibition.

IL-1 β Release Assay (ELISA)

This assay measures the concentration of the pro-inflammatory cytokine IL-1 β released from cells.

Materials:

- Immune cells (e.g., primary macrophages or THP-1 monocytic cells)
- LPS (lipopolysaccharide)
- ATP solution
- **10PANX** stock solution
- Human or mouse IL-1 β ELISA kit
- Microplate reader

Procedure:

- Prime the immune cells with LPS (e.g., 1 μ g/mL) for several hours to induce the expression of pro-IL-1 β .
- Pre-incubate the primed cells with **10PANX** at various concentrations for 30-60 minutes.
- Stimulate the cells with ATP (e.g., 5 mM) to activate the NLRP3 inflammasome and induce IL-1 β release.
- Incubate for an appropriate time (e.g., 30-60 minutes).
- Collect the cell culture supernatant.

- Measure the concentration of IL-1 β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
- Read the absorbance on a microplate reader and calculate the IL-1 β concentration based on a standard curve.

In Vivo Administration for Neuropathic Pain

This protocol describes a general procedure for administering **10PANX** in a rodent model of neuropathic pain.

Materials:

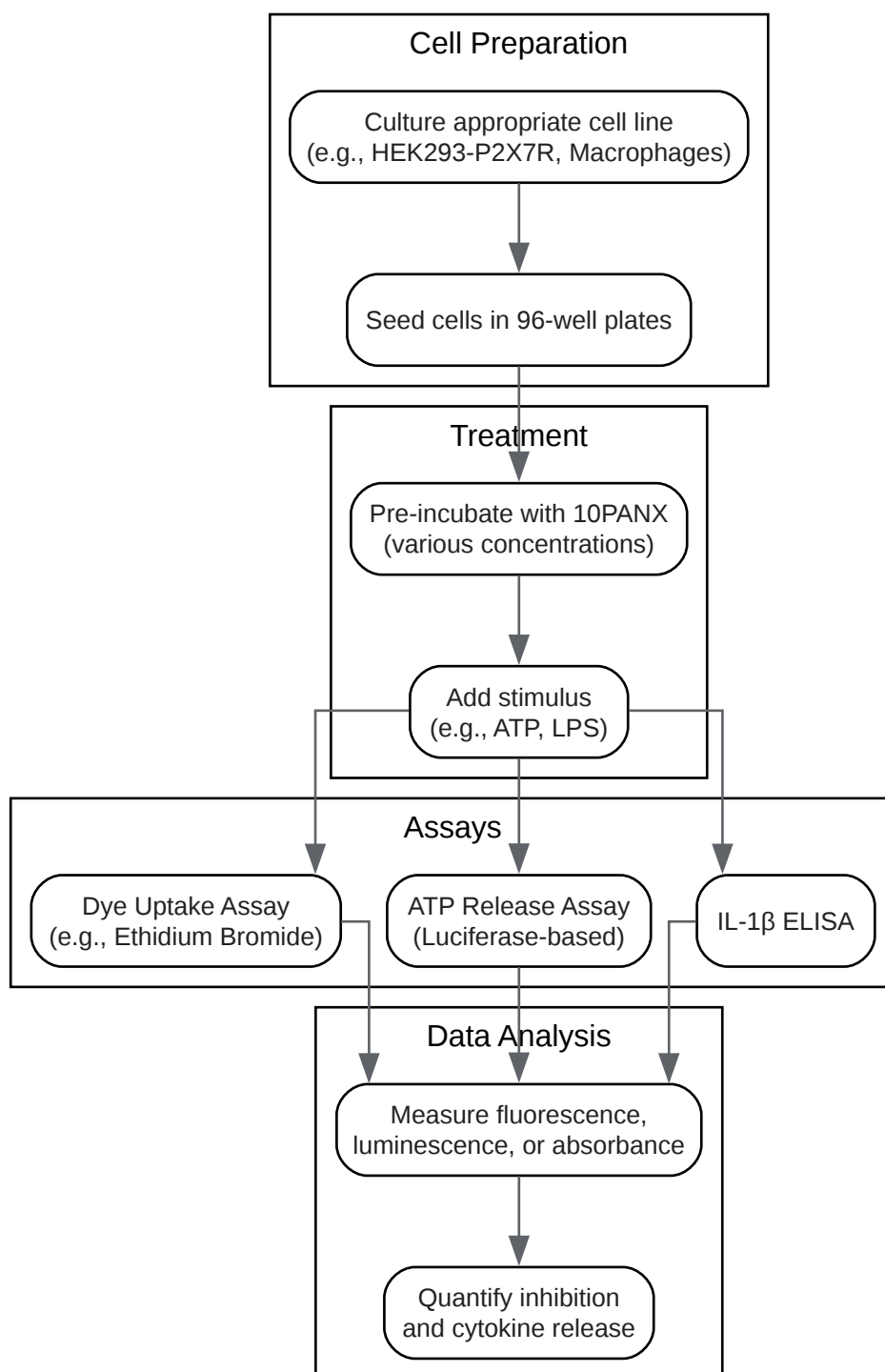
- Rodent model of neuropathic pain (e.g., Chronic Constriction Injury model)
- **10PANX** solution in a sterile vehicle (e.g., saline)
- Micro-injection pump and syringe
- Anesthesia

Procedure:

- Anesthetize the animal according to approved institutional protocols.
- For intrathecal administration, perform a lumbar puncture to deliver the **10PANX** solution directly into the cerebrospinal fluid.
- For local administration (e.g., intrasciatic), surgically expose the sciatic nerve and inject the **10PANX** solution in close proximity.
- Administer a single dose or repeated doses depending on the experimental design.
- Assess pain behaviors at various time points post-administration using standard methods such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
- Compare the pain thresholds of **10PANX**-treated animals to vehicle-treated controls.

Experimental Workflows and Logical Relationships

Visualizing the experimental processes and the underlying biological logic is crucial for understanding the development and application of **10PANX**.



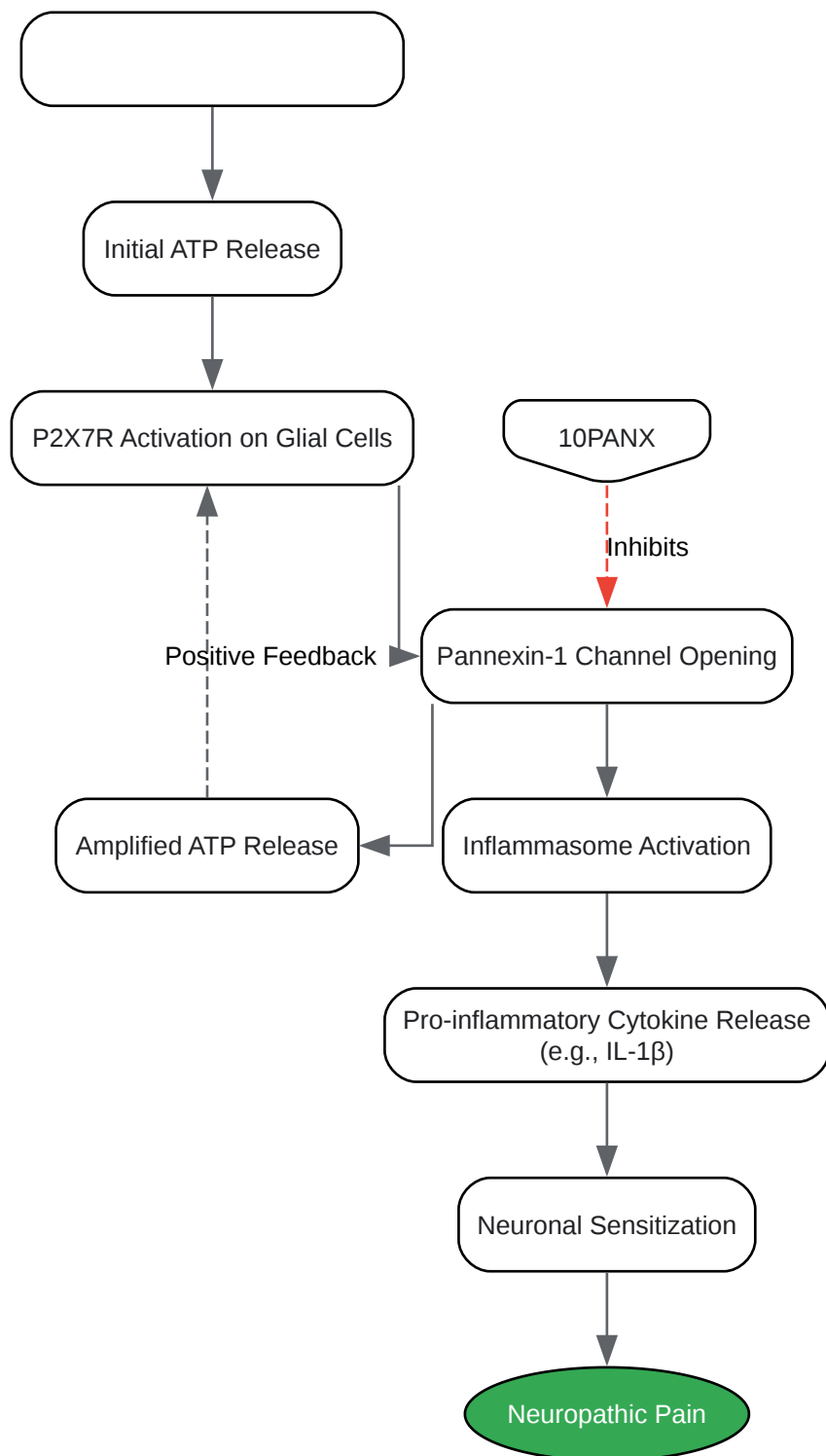
[Click to download full resolution via product page](#)**Figure 2:** Workflow for assessing **10PANX** activity in vitro.[Click to download full resolution via product page](#)

Figure 3: Logical relationship of Panx-1 in neuropathic pain.

Conclusion

10PANX has emerged as a critical tool for dissecting the role of Pannexin-1 in a wide array of physiological and pathophysiological processes. Its development, rooted in a rational design to mimic and block a specific extracellular loop of the Panx-1 channel, has provided researchers with a selective inhibitor to probe the consequences of Panx-1 activity. The data gathered from in vitro and in vivo studies consistently demonstrate its efficacy in blocking the inflammatory cascade initiated by P2X7R activation and subsequent Panx-1 opening. This has significant implications for our understanding and potential treatment of inflammatory and neuropathic pain disorders. While further development would be required for any therapeutic applications, including addressing its peptide nature and pharmacokinetic properties, **10PANX** remains an invaluable asset for the scientific community, enabling continued exploration of the intricate roles of Pannexin-1 in health and disease.

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